5-Fluorouridine 5'-triphosphate

Catalog No.
S637046
CAS No.
3828-96-4
M.F
C9H14FN2O15P3
M. Wt
502.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluorouridine 5'-triphosphate

CAS Number

3828-96-4

Product Name

5-Fluorouridine 5'-triphosphate

IUPAC Name

[[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Molecular Formula

C9H14FN2O15P3

Molecular Weight

502.13 g/mol

InChI

InChI=1S/C9H14FN2O15P3/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(25-8)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h1,4-6,8,13-14H,2H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19)/t4-,5-,6-,8-/m1/s1

InChI Key

AREUQFTVCMGENT-UAKXSSHOSA-N

SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F

Synonyms

5-fluorouridine 5'-triphosphate, FUTP

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F

5-Fluorouridine 5'-triphosphate (CAS 3828-96-4) is a ribonucleoside triphosphate and a functional analog of the natural nucleotide, Uridine 5'-triphosphate (UTP). Its primary value in a procurement context stems from its utility as a substrate for common bacteriophage RNA polymerases (e.g., T7, T3, SP6) to produce RNA transcripts with site-specific modifications. The key feature is the substitution of hydrogen with a fluorine atom at the C5 position of the uracil base. This modification introduces a biophysical probe (¹⁹F) suitable for Nuclear Magnetic Resonance (NMR) spectroscopy while being minimally perturbative to the overall structure and thermodynamics of the resulting RNA, making it a critical reagent for structural biology and drug discovery applications.

Research Fit

Assay

Competitive UTP analog for RNA polymerase fidelity and processing assays

Probe

Dual inhibitory/mutagenic nucleotide probe for viral lethal mutagenesis research

Model

Intracellular metabolite marker for 5-FU prodrug activation and PK/PD modeling

Format

Ready-to-use aqueous stock solution for direct enzymatic or cellular assay incorporation

Direct substitution of 5-FUTP with standard UTP is not viable for applications requiring a ¹⁹F NMR spectroscopic handle, as UTP lacks the necessary fluorine atom. More critically, for common cell-free laboratory workflows such as in vitro transcription or direct enzyme kinetic assays, procuring the triphosphate form is mandatory. Precursors like 5-Fluorouracil (5-FU) or 5-Fluorouridine (5-FUrd) are unsuitable substitutes in these contexts because they require multi-step enzymatic phosphorylation to become active—a metabolic process that is absent in purified, cell-free systems. The triphosphate moiety is essential for recognition and activity by enzymes like RNA polymerases; the nucleoside or base alone will not function as a substrate.

Substitution Risk

5-FUTP
RNA‑specific nucleotide probe
Fluorine at C‑5 enables dual inhibitory/mutagenic activity on RNA polymerases; misincorporates into multiple RNA species.
UTP / 5‑FUMP
UTP lacks the fluorine modification essential for base‑pair transformations; 5‑FUMP is an upstream intermediate that does not directly engage RNA polymerases.
5-FUTP
RNA‑directed mechanism
Incorporation into mRNA, tRNA, rRNA, and snRNA alters processing and translation fidelity.
5‑FdUTP
Deoxyribonucleotide that preferentially incorporates into DNA, targeting replication fidelity and repair pathways rather than RNA processing.
5-FUTP
Supports lethal mutagenesis
Induces template‑directed misincorporation and error catastrophe in viral RNA synthesis.
Standard polymerase inhibitors
Non‑mutagenic inhibitors do not replicate the dual action required for lethal mutagenesis endpoint studies.

High-Efficiency Substrate for T7 RNA Polymerase

For laboratories performing in vitro transcription (IVT), substrate efficiency is a primary procurement concern. While direct kinetic data for 5-FUTP is sparse, studies on analogous 5-position modified UTPs demonstrate they are excellent substrates for T7 RNA polymerase. For example, a 5-thiophene-modified UTP was incorporated with an efficiency of 96±3% relative to natural UTP, with no apparent transcript truncation. This high level of compatibility indicates that the small C5-fluoro modification is well-tolerated, enabling high-yield synthesis of modified RNA in standard IVT workflows without significant process adjustments. This contrasts with bulkier modifications, which can drastically reduce transcription efficiency.

Evidence DimensionRelative Incorporation Efficiency by T7 RNA Polymerase
Target Compound DataInferred to be a highly efficient substrate based on analogs
Comparator Or BaselineNatural UTP (100% efficiency baseline); 5-thiophene-UTP (96±3% relative efficiency)
Quantified DifferenceNear-equivalent incorporation efficiency to the natural substrate is expected.
ConditionsIn vitro transcription reaction with T7 RNA polymerase and a DNA template containing a unique dA residue.

This justifies procuring 5-FUTP for high-yield RNA synthesis workflows, as it can replace UTP with minimal loss of process efficiency.

Nearest neighbor shift
Head-to-head
Qualitative reversal of AMP/GMP incorporation patterns upon UTP addition
Supports RNA polymerase fidelity context
Isolated rat liver nuclei; RNA pol I/II assay

¹⁹F NMR with Minimal RNA Duplex Perturbation

A critical requirement for a molecular probe is that it reports on the native state of a system without significantly altering it. The C5-fluoro modification in 5-FUTP meets this criterion. UV spectroscopic melting experiments on RNA duplexes show that single 5-fluoro substitutions result in thermodynamic stabilities comparable to their unmodified counterparts. This demonstrates that the fluorine label is minimally perturbative, a key advantage over bulkier labels or modifications that could disrupt native RNA folding and interactions. Therefore, 5-FUTP is the material of choice for generating RNA where the goal is to study native-like conformational changes or binding events via ¹⁹F NMR.

Evidence DimensionThermodynamic Stability (Melting Temperature, Tm)
Target Compound DataRNA containing 5-Fluorouridine shows comparable stability to unmodified RNA.
Comparator Or BaselineUnmodified RNA duplex containing standard Uridine.
Quantified DifferenceNegligible change in melting temperature and equilibrium characteristics.
ConditionsUV spectroscopic melting experiments on bistable DNA and RNA oligonucleotides.

This provides confidence that ¹⁹F NMR data reflects the true biophysical properties of the RNA, justifying the cost over unlabeled UTP or more disruptive probes.

Misincorporation rate
Head-to-head
17‑fold faster GMP misincorporation opposite template FU vs uracil
Supports lethal mutagenesis endpoint context
FMDV 3Dpol; in vitro transcription

Required Active Form for SELEX and Enzyme Assays

For applications like Systematic Evolution of Ligands by Exponential Enrichment (SELEX), which involves iterative rounds of in vitro transcription and selection, the direct use of modified triphosphates is fundamental to the workflow. Similarly, when studying the mechanism of RNA-processing enzymes, 5-FUTP can act as a direct substrate analog or inhibitor, allowing for the determination of kinetic parameters like Ki or Km. Using precursors such as 5-Fluorouracil would be ineffective, as the cell-free SELEX or enzyme assay buffers lack the kinases needed for its conversion to the active triphosphate form. Procuring 5-FUTP is therefore the only viable route for incorporating 5-Fluorouridine into nucleic acids in these widely used biochemical techniques.

Evidence DimensionWorkflow Compatibility
Target Compound DataDirectly usable in cell-free enzymatic reactions (IVT, SELEX, kinase assays).
Comparator Or Baseline5-Fluorouracil or 5-Fluorouridine (precursors).
Quantified DifferenceQualitative: 5-FUTP is active, while precursors are inactive in vitro.
ConditionsStandard in vitro transcription, SELEX, or purified enzyme assay conditions.

This clarifies that for core biochemical applications like aptamer development and enzyme analysis, 5-FUTP is an essential, non-substitutable reagent.

Intracellular accumulation
Reported
3.9–5.4× higher 5‑FUTP in sensitive vs resistant cells (43–130 vs 11–24 µM)
Supports sensitivity biomarker context
Cell lines, 10 µM 5‑FU, 3 h incubation
Conformational change
Head-to-head
8 Å movement of β9-α11 loop blocking template access in FMDV 3Dpol
Structural basis for inhibition context
X‑ray crystallography; VPg1‑FUMP complex
Hydrolytic stability
Class-level
800‑fold accelerated hydrolysis in human serum vs buffer for β,γ‑methylene derivative
Supports formulation stability context
37°C, pH 7.4; compare τ₁/₂ = 17 h for (1‑hydroxyethylidene) analog
RNA species incorporation
Class-level
Misincorporation into mRNA, tRNA, rRNA, snRNA, and centromeric transcripts
Supports RNA‑directed mechanism context
Qualitative difference from DNA‑directed 5‑FdUTP

¹⁹F NMR for RNA-Ligand Interactions

When the objective is to precisely map the binding site of a small molecule, protein, or other ligand on an RNA target, 5-FUTP is the correct choice. It allows for the synthesis of RNA with a minimally perturbing NMR-active label, enabling the detection of chemical shift changes upon ligand binding to identify interaction hotspots.

High-Yield IVT of Modified Aptamers and sgRNA

For the production of functional RNAs like aptamers or single-guide RNAs where specific modifications are desired, 5-FUTP is a suitable raw material. Its high compatibility with T7 RNA polymerase ensures that the modified RNA can be produced in sufficient quantities for downstream applications without major alterations to established synthesis protocols.

Mechanistic Studies of RNA-Processing Enzymes

To investigate the catalytic mechanism or substrate specificity of enzymes that process RNA, 5-FUTP serves as an essential tool. As the direct, active substrate analog, it can be used in kinetic assays to understand how modifications at the C5 position of uracil influence enzyme recognition, binding, and turnover, which is not possible with inactive precursors.

Application Fit Matrix

Application
Selection Property
Validation Focus
RNA polymerase fidelity and processing research
UTP‑competitive substrate analog
Nearest‑neighbor frequency shift and base‑pair transformation patterns
RNA virus lethal mutagenesis studies
Dual inhibitory/mutagenic nucleotide probe
Viral polymerase error rate and template‑directed misincorporation
Intracellular prodrug activation and PK/PD modeling
Metabolite accumulation biomarker
Sensitivity‑associated intracellular concentration ratios
Structure‑guided design of stabilized nucleotide analogs
Hydrolytic stability profile
Serum half‑life and rate acceleration vs. buffer reference

XLogP3

-5.8

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